molecular formula C8H10N4S B3168510 4-methyl-5-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine CAS No. 929975-79-1

4-methyl-5-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine

Cat. No.: B3168510
CAS No.: 929975-79-1
M. Wt: 194.26 g/mol
InChI Key: MHYCRLDCEBMUQM-UHFFFAOYSA-N
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Description

4-Methyl-5-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and a 1-methylimidazole moiety at position 3. Its molecular formula is C₈H₁₀N₄S (molecular weight: 194.26 g/mol), with the SMILES notation CN1C=NC=C1C2=C(N=C(S2)N)C.

Key structural features:

  • Thiazole ring: A five-membered ring containing sulfur and nitrogen atoms.
  • 1-Methylimidazole substituent: Enhances electronic interactions and binding affinity.
  • Amino group at position 2: Facilitates hydrogen bonding in biological targets.

Properties

IUPAC Name

4-methyl-5-(1-methylimidazol-2-yl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S/c1-5-6(13-8(9)11-5)7-10-3-4-12(7)2/h3-4H,1-2H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYCRLDCEBMUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=NC=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929975-79-1
Record name 4-methyl-5-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine
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Chemical Reactions Analysis

4-methyl-5-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound is studied for its potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents . The presence of both imidazole and thiazole rings enhances its interaction with biological targets, making it a candidate for drug design.

Research indicates that derivatives of imidazole and thiazole exhibit a wide range of biological activities:

  • Antimicrobial Properties : Studies have shown that compounds similar to 4-methyl-5-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine demonstrate effectiveness against various bacterial strains.
  • Anticancer Activity : Preliminary investigations suggest that this compound may inhibit the growth of cancer cells through mechanisms that involve apoptosis and cell cycle arrest.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various chemical reactions:

Synthetic Routes

A common synthetic route involves the cyclization of thioamide and imidazole derivatives under specific conditions. Key reactions include:

  • Oxidation : Using agents like hydrogen peroxide can yield sulfoxides or sulfones.
  • Reduction : Lithium aluminum hydride can reduce the compound to form corresponding amines.
  • Substitution Reactions : Nucleophilic substitutions can occur at the imidazole or thiazole rings.

Industrial Applications

In addition to its pharmaceutical potential, this compound may find applications in the development of new materials with tailored properties, such as polymers or coatings that require specific chemical functionalities.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of thiazole derivatives. The findings indicated that compounds similar to 4-methyl-5-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amines exhibited significant activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Research

Research conducted at a leading cancer research institute evaluated the anticancer effects of imidazole-thiazole hybrids. The study found that these compounds could induce apoptosis in leukemia cells via mitochondrial pathways. The unique structural features of 4-methyl-5-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amines were highlighted as critical for enhancing bioactivity.

Mechanism of Action

The mechanism of action of 4-methyl-5-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table compares the target compound with structurally related analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Findings
4-Methyl-5-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine - 4-Methyl (thiazole)
- 5-(1-Methylimidazol-2-yl)
C₈H₁₀N₄S 194.26 Proteinase K and BACE1 inhibitor fragment
5-(1-Methyl-1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-amine (CID 16227734) - 4-Phenyl (thiazole)
- 5-(1-Methylimidazol-2-yl)
C₁₃H₁₂N₄S 264.33 Enhanced aromatic interactions; uncharacterized bioactivity
MortaparibMild - 4-Amino-5-thiophen-2-yl-1,2,4-triazole
- Thiazol-2-amine backbone
C₁₄H₁₃N₇S₂ 367.43 Dual inhibitor of Mortalin and PARP1 in cancer therapy
4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide - 4-Methyl (thiazole)
- 5-(4-Methylbenzyl)
C₁₂H₁₅BrN₂S 299.23 Synthetic intermediate; solubility-enhanced salt form
N-(4-hydroxy-2-nitrophenyl)-formamide derivatives - Formamide-linked thiazole
- Nitrophenyl substituents
Varies 250–350 Antimicrobial and enzyme inhibition studies

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Replacement of the thiazole’s 4-methyl group with a phenyl ring (CID 16227734) increases molecular weight and may enhance π-π stacking in protein binding .
  • Bioactivity Modulation : MortaparibMild’s thiophene-triazole substitution confers dual inhibitory activity, unlike the target compound’s imidazole-thiazole system .
  • Solubility : Hydrobromide salts (e.g., sc-352527) improve aqueous solubility compared to the free base .

Crystallographic and Binding Studies

The target compound exhibits distinct binding modes in protein complexes:

  • Endothiapepsin Complex (PDB: 4Y3X) : Binds to the active site via hydrogen bonds between the thiazole amine and Asp82/Asp77 residues .
  • BACE1 Inhibition : The imidazole moiety participates in hydrophobic interactions with catalytic aspartates, a feature shared with triazole-containing analogs like MortaparibMild .

Comparative Binding Affinities :

Compound Target Protein Binding Affinity (Kd) Reference
Target compound BACE1 ~10 µM (estimated)
MortaparibMild PARP1 0.8 µM
9c (benzodiazol-2-yl derivative) Antimicrobial targets IC₅₀: 12.5 µg/mL

Biological Activity

4-Methyl-5-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that combines imidazole and thiazole moieties, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound's molecular formula is C8H10N4SC_8H_{10}N_4S, and its structure features both imidazole and thiazole rings, contributing to its biological properties.

PropertyValue
Molecular FormulaC8H10N4S
IUPAC Name4-methyl-5-(1-methylimidazol-2-yl)-1,3-thiazol-2-amine
SMILESCC1=C(SC(=N1)N)C2=NC=CN2C
InChIInChI=1S/C8H10N4S/c1-5-6(13-8(9)11-5)7-10-3-4-12(7)2/h3-4H,1-2H3,(H2,9,11)

The biological activity of this compound can be attributed to its interaction with various biological targets:

Target Interactions:

  • Enzymatic Inhibition: The compound may inhibit specific enzymes involved in cellular processes.
  • Receptor Binding: It could interact with receptors affecting signaling pathways.

Biochemical Pathways:
Imidazole derivatives are known to influence multiple biochemical pathways, including those related to cell proliferation and apoptosis. The presence of the thiazole ring enhances these interactions, potentially leading to significant biological effects.

Antimicrobial Activity

Research indicates that compounds with thiazole and imidazole rings exhibit antimicrobial properties. For instance, studies have shown that similar thiazole derivatives demonstrate effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria .

Anticancer Potential

Several studies have highlighted the anticancer properties of thiazole derivatives. For example:

  • Cytotoxicity Studies: Compounds similar to 4-methyl-5-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amines have shown IC50 values in the low micromolar range against cancer cell lines .
CompoundCell Line TestedIC50 (µg/mL)
Compound AA431 (human epidermoid carcinoma)1.98 ± 1.22
Compound BJurkat (human T-cell leukemia)1.61 ± 1.92

These findings suggest that modifications in the structure can significantly enhance cytotoxicity against cancer cells.

Study on Structure Activity Relationship (SAR)

A comprehensive SAR analysis indicated that the presence of specific substituents on the thiazole ring could enhance anticancer activity. For instance:

  • Methyl groups at certain positions were found to increase potency against specific cancer cell lines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-5-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. For example, thiazole formation often involves reacting substituted thioamides with α-haloketones under reflux in polar aprotic solvents (e.g., DMF or DMSO). Imidazole substituents are introduced via Suzuki coupling or nucleophilic substitution, requiring catalysts like Pd(PPh₃)₄ and base conditions (e.g., Na₂CO₃). Yield optimization depends on temperature control (70–100°C), stoichiometric ratios (1:1.2 for thioamide:haloketone), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is structural validation performed for this compound, and what analytical discrepancies require resolution?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming regiochemistry. For instance, the thiazole C-H proton typically resonates at δ 7.2–7.5 ppm in CDCl₃, while imidazole protons appear at δ 7.8–8.1 ppm. Discrepancies between calculated and observed elemental analysis (e.g., C, H, N content) may arise from hygroscopic byproducts, necessitating Karl Fischer titration or repeated recrystallization from ethanol/water mixtures. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) further validates molecular ions .

Advanced Research Questions

Q. What computational strategies are employed to predict the bioactivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/SDD level calculates bond angles (e.g., C1-C2-C3 ≈ 121.4°) and electrostatic potential surfaces to predict binding affinities. Molecular docking (AutoDock Vina) against targets like α-glucosidase (PDB: 2ZE0) evaluates interactions, with binding poses scored for hydrogen bonds (e.g., imidazole N-H with Asp214) and hydrophobic contacts. Discrepancies between in silico and experimental IC₅₀ values may require re-parameterization of force fields or solvation models .

Q. How can contradictory biological activity data across studies be systematically addressed?

  • Methodological Answer : Inconsistent IC₅₀ values in enzyme inhibition assays (e.g., α-glucosidase vs. COX-2) may stem from assay conditions. Standardize protocols:

Use identical enzyme batches (e.g., Sigma-Aldrich E0150).

Control DMSO concentration (<1% v/v) to avoid solvent interference.

Validate via orthogonal assays (e.g., fluorescence polarization vs. calorimetry).
Statistical analysis (ANOVA with Tukey’s post-hoc test) identifies outliers, while molecular dynamics simulations (AMBER) assess conformational stability under physiological pH .

Q. What strategies optimize regioselectivity in derivatizing the thiazole-amine moiety?

  • Methodological Answer : To functionalize the 2-amine group without side reactions:

  • Protect the thiazole NH with Boc anhydride (di-tert-butyl dicarbonate) in THF at 0°C.
  • Perform nucleophilic acyl substitution using acyl chlorides (e.g., benzoyl chloride) in the presence of Et₃N.
  • Deprotect with TFA/CH₂Cl₂ (1:4) at room temperature.
    Monitor by TLC (Rf shift from 0.3 to 0.6 in ethyl acetate) and characterize intermediates via FT-IR (disappearance of N-H stretch at ~3400 cm⁻¹) .

Q. How are reaction byproducts characterized, and what mitigates their formation?

  • Methodological Answer : Byproducts like sulfoxides or dimerized imidazoles arise from over-oxidation or radical coupling. Liquid chromatography-mass spectrometry (LC-MS) with a C18 column (ACN/0.1% formic acid gradient) identifies impurities. Mitigation strategies include:

  • Strict temperature control (<80°C) during thiazole ring closure.
  • Use of radical inhibitors (e.g., BHT) in refluxing toluene.
  • Post-synthesis treatment with activated charcoal to adsorb polymeric residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-5-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine
Reactant of Route 2
4-methyl-5-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine

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